molecular formula C26H20FN3OS B2912271 3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034490-42-9

3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2912271
CAS No.: 2034490-42-9
M. Wt: 441.52
InChI Key: KEFWZWZYHNFRHN-UHFFFAOYSA-N
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Description

3-Benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic small molecule based on the privileged pyrrolo[3,2-d]pyrimidine scaffold, a structure known to mimic purine nucleotides and exhibit significant biological activity . This specific compound is of high interest in medicinal chemistry and oncology research, particularly for the development of targeted cancer therapies. Its molecular design, featuring a 7-phenyl group and a 4-fluorobenzylthio side chain, is characteristic of compounds investigated for their potent inhibitory effects on protein kinases . Protein kinases, such as the PIM kinase family and CDK2, are critical regulators of cell cycle progression and survival, and their dysregulation is a hallmark of various cancers, including hematopoietic malignancies and solid tumors . The mechanism of action for this class of compounds typically involves competitive binding at the ATP-binding site of specific kinase targets, thereby disrupting phosphorylation signaling cascades that drive uncontrolled cell proliferation . Researchers utilize this reagent as a key chemical tool in structure-activity relationship (SAR) studies to optimize potency and selectivity, in enzymatic assays to evaluate kinase inhibition, and in cellular models to assess anti-proliferative efficacy and apoptosis induction . The presence of the 4-fluorobenzylthio moiety, a common feature in many advanced kinase inhibitor candidates, is intended to enhance binding affinity and metabolic stability, making it a valuable compound for preclinical research . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFWZWZYHNFRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolo[3,2-d]pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of this compound is C26H20FN3OSC_{26}H_{20}FN_3OS with a molecular weight of 455.51 g/mol. The IUPAC name reflects its complex structure, which incorporates multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H20FN3OS
Molecular Weight455.51 g/mol
IUPAC Name3-benzyl-2-[(4-fluorobenzyl)thio]-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
InChI KeyAZCQJYBKYIXGJT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors by binding to their active sites or allosteric sites. This interaction can modulate the function of these biological targets, leading to various pharmacological effects.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrating IC50 values in the micromolar range.
  • Enzyme Inhibition : The compound acts as a selective inhibitor for certain enzymes involved in critical metabolic pathways. Its mechanism likely involves competitive inhibition where it binds to the active site of target enzymes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Studies

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)
A54912.5
MCF-715.0
HepG220.0

These findings indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of this compound, particularly targeting dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis:

EnzymeInhibition TypeIC50 (µM)
Dihydrofolate Reductase (DHFR)Competitive8.0

This competitive inhibition highlights the compound's potential as a therapeutic agent in diseases where DHFR is implicated.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure and Substituent Variations

The pyrrolo[3,2-d]pyrimidin-4(5H)-one core is shared among analogs, but substituents at positions 2, 3, and 7 dictate physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives
Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1=benzyl, R2=4-fluorobenzylthio, R3=phenyl C26H20FN3OS 441.5 Para-fluoro on benzylthio
3-Benzyl-2-((2-fluorobenzyl)thio)-... R2=2-fluorobenzylthio C26H20FN3OS 441.5 Ortho-fluoro isomer
2-((2-Chloro-4-fluorobenzyl)thio)-... R2=2-chloro-4-fluorobenzylthio, R1=2-methoxybenzyl C27H21ClFN3O2S 506.0 Chloro and fluoro substituents
2-(Benzylthio)-7-phenyl-3-(p-tolyl)-... R2=benzylthio, R1=p-tolyl C26H21N3OS 423.5 Non-halogenated, methyl group
AZD4831 R1=2-(1-aminoethyl)-4-chlorobenzyl, R2=thioxo C14H14ClN5OS N/A Covalent MPO inhibitor
Key Observations:

Fluorine Positional Isomerism : The target compound’s para-fluoro substituent (vs. ortho-fluoro in ) may optimize electronic effects (e.g., dipole moments) and steric interactions with biological targets.

Halogenation Impact: The chloro-fluoro analog exhibits increased molecular weight (506.0 vs.

Non-Halogenated Analog: The p-tolyl derivative lacks halogen atoms, reducing molecular weight (423.5) and possibly improving solubility.

Table 3: Predicted and Experimental Properties
Compound LogP (Predicted) Solubility (mg/mL) Biological Activity
Target ~3.5 Moderate Not reported; inferred from core
AZD4831 ~4.2 Low MPO inhibitor (IC50 < 10 nM)
13g ~2.8 High Unreported
  • AZD4831 : Demonstrates high selectivity for myeloperoxidase (MPO) due to its chlorobenzyl and thioxo groups, which likely form covalent bonds with the enzyme .
  • Target Compound : The 4-fluorobenzylthio group may enhance target engagement through fluorine’s electronegativity, though experimental validation is needed.

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